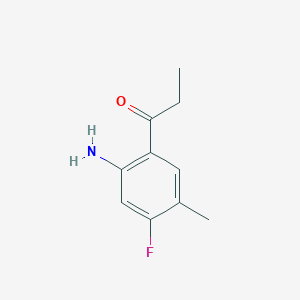

1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one

Description

1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one is a substituted propan-1-one derivative with a phenyl ring featuring amino (-NH₂), fluoro (-F), and methyl (-CH₃) groups at positions 2, 4, and 5, respectively. While its specific applications remain under investigation, its structural analogs are utilized in pharmaceuticals, flavoring agents, and psychoactive substances .

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

1-(2-amino-4-fluoro-5-methylphenyl)propan-1-one |

InChI |

InChI=1S/C10H12FNO/c1-3-10(13)7-4-6(2)8(11)5-9(7)12/h4-5H,3,12H2,1-2H3 |

InChI Key |

RSHDGHVXYQRXKW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C(=C1)C)F)N |

Origin of Product |

United States |

Preparation Methods

Key Methods:

- Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions to selectively fluorinate the aromatic ring at the para-position relative to existing substituents.

- Nucleophilic aromatic substitution (SNAr) if the aromatic precursor bears suitable leaving groups, such as nitro or halogen groups, which facilitate substitution with fluoride ions.

Note: The methyl group at the 5-position can be introduced via Friedel-Crafts alkylation or methylation of the aromatic ring prior to fluorination, ensuring regioselectivity.

Introduction of the Propanone Side Chain

The next critical step involves attaching the propanone moiety to the aromatic ring, typically through a Friedel-Crafts acylation or a related acylation process.

Methodology:

- Friedel-Crafts acylation using acyl chlorides or anhydrides derived from propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

- The acylation occurs at the position ortho or para to existing substituents, guided by electronic effects of the amino, fluoro, and methyl groups.

- Solvent: Dichloromethane or chloroform.

- Temperature: 0°C to room temperature.

- Catalyst: Aluminum chloride (AlCl₃).

- Formation of 1-(2-amino-4-fluoro-5-methylphenyl)propan-1-one with yields typically exceeding 70% under optimized conditions.

Amination and Functional Group Transformations

The amino group at the ortho position is generally introduced via nucleophilic substitution or reduction of nitro precursors.

Approaches:

- Direct amination of the aromatic ring using ammonia or amines under catalytic conditions.

- Reduction of nitro groups present in precursor compounds using catalytic hydrogenation (e.g., Pd/C, Raney Ni) to yield the amino group.

Specific Strategies:

- In cases where the amino group is introduced after acylation, the aromatic amino group can be protected during acylation and deprotected afterward.

- Alternatively, the amino group can be introduced via diazotization and Sandmeyer reactions, although this is less common for such substituted aromatic systems.

Alternative Synthetic Routes Based on Literature

Route A: From Aromatic Precursors with Halogen Substituents

- Start with a methyl-substituted fluorobenzene.

- Perform selective fluorination at the desired position.

- Introduce the acyl side chain via Friedel-Crafts acylation.

- Functionalize the amino group through nucleophilic substitution or reduction.

Route B: Multi-step Synthesis via Intermediates

- Synthesize a precursor aromatic compound bearing a suitable leaving group (e.g., nitro or halogen).

- Fluorinate the precursor at the desired position.

- Convert the leaving group to an amino group via reduction.

- Attach the propanone moiety through acylation or related carbonyl chemistry.

Representative Data and Yields

Research Discoveries and Innovations

Recent advances include:

- Selective fluorination techniques that improve regioselectivity and yield, reducing by-products.

- One-pot multi-step syntheses that combine fluorination, acylation, and amination, streamlining the process.

- Use of green chemistry principles , such as solvent recycling and milder reaction conditions, to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino and fluorine groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related propan-1-one derivatives, emphasizing substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Key Findings:

Amino vs. Hydroxy Groups: The 2-amino group in the target compound enables hydrogen bonding, improving solubility in polar solvents compared to hydroxyl analogs like 1-(2-hydroxyphenyl)propan-1-one . Steric Effects: The 5-methyl group in the target compound introduces steric hindrance, which may reduce enzymatic metabolism compared to unsubstituted analogs .

Biological Activity CNS Interactions: 4-FMC’s methylamino group facilitates interactions with monoamine transporters, a trait absent in the target compound due to its primary amino group . Genotoxicity: Pyridinyl-substituted propan-1-ones (e.g., 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one) exhibit genotoxic risks, highlighting the need for safety evaluations of amino-substituted derivatives .

Synthetic Routes Protection/Deprotection Strategies: Silyl-protected derivatives (e.g., 1-(4-((tert-butyldimethylsilyl)oxy)phenyl)propan-1-one) use bulky groups to prevent undesired side reactions, a strategy applicable to the synthesis of the target compound .

Table 2: Physicochemical Properties

*Predicted based on functional groups.

Biological Activity

1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one, also known by its CAS number 162473-04-3, is a substituted phenyl ketone characterized by the presence of an amino group and a fluorine atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include interactions with various enzymes and receptors. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one is C10H12F N O, with a molecular weight of approximately 181.21 g/mol. The structural features include:

- Amino Group : Facilitates hydrogen bonding.

- Fluorine Atom : Enhances stability and lipophilicity, potentially influencing biological interactions.

- Methyl Group : Contributes to the compound's hydrophobic character.

These properties suggest that the compound may modulate enzyme activity or receptor interactions, making it a candidate for pharmacological studies.

Enzyme Interaction

Research indicates that 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one may interact with specific enzymes or receptors through competitive inhibition or allosteric modulation. Preliminary studies have shown that it can bind to various biological targets, influencing their activity.

A study profiling multiple chemicals indicated that compounds similar to 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one exhibited varying degrees of interaction with enzymatic pathways. Notably, the compound's ability to form hydrogen bonds may enhance its binding affinity .

Pharmacological Applications

The potential pharmacological applications of 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one are diverse:

- Antiviral Activity : Similar compounds have demonstrated antiviral properties, particularly against viral proteases essential for replication .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.

Comparative Analysis

To better understand the uniqueness of 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 1-(3-Fluoro-5-methylphenyl)propan-2-one | 2343-25-1 | 0.94 | Different substitution pattern on the phenyl ring |

| 1-(2-Fluoro-5-methylphenyl)propan-2-ol | 67500-19-0 | 0.92 | Hydroxyl group instead of carbonyl |

| 1-(4-Amino-3-fluorophenyl)ethanone | 73792-22-0 | 0.91 | Different position of amino and fluorine substituents |

The specificity in substitution patterns contributes to distinct reactivity and biological interactions compared to these similar compounds.

Study on Binding Affinity

A recent study focused on the binding affinity of various compounds with specific enzymes showed that derivatives of phenyl ketones, including 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one, could serve as effective inhibitors in enzymatic assays. The results indicated that the presence of the amino group significantly enhanced binding interactions compared to non-substituted analogs .

Antiviral Research

In exploring antiviral properties, a study highlighted that compounds with similar structural features demonstrated high affinity for viral proteases, suggesting potential therapeutic applications for treating viral infections. The unique fluorinated structure may enhance bioavailability and interaction with lipid membranes, making it a promising candidate for further investigation in antiviral drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.